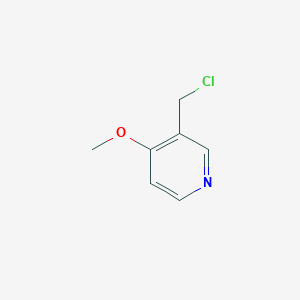

3-(Chloromethyl)-4-methoxypyridine

描述

Significance of Pyridine (B92270) Scaffolds in Molecular Design

The pyridine ring, an aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in molecular design. researchgate.netrsc.org Its presence is widespread in natural products, including vitamins like niacin and vitamin B6, and coenzymes such as NAD and NADP. dovepress.comnih.gov In the pharmaceutical industry, the pyridine motif is a key structural component in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. researchgate.netrsc.orgnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, properties that are crucial for molecular interactions with biological targets. ijcrt.org The versatility of the pyridine scaffold allows for the creation of large libraries of compounds with diverse functionalities for screening against various biological targets. dovepress.comnih.gov

Overview of Halogenated Pyridine Reactivity

The introduction of halogens onto the pyridine ring significantly modifies its reactivity. Halogenated pyridines are important intermediates in organic synthesis. nih.gov The electron-withdrawing nature of halogens deactivates the ring towards electrophilic aromatic substitution, making such reactions more challenging compared to benzene (B151609). nih.gov Conversely, the presence of a halogen can facilitate nucleophilic aromatic substitution reactions, particularly when the halogen is at the 2- or 4-position. wur.nl The reactivity of halogenated pyridines is also influenced by the position of the halogen and the presence of other substituents. nih.govacs.org Furthermore, "halogen dance" reactions, which involve the base-catalyzed migration of a halogen atom to a different position on the pyridine ring, provide a powerful tool for synthesizing uniquely substituted pyridines. clockss.org

Contextualizing 3-(Chloromethyl)-4-methoxypyridine within Chloromethyl Pyridine Chemistry

Chloromethyl pyridines are a subclass of halogenated pyridines characterized by a chloromethyl (-CH2Cl) group attached to the pyridine ring. This functional group is highly reactive and serves as a valuable electrophile in various synthetic transformations. ontosight.aisolubilityofthings.com The chlorine atom can be readily displaced by a wide range of nucleophiles, allowing for the introduction of diverse functionalities. This compound is one such compound, featuring a chloromethyl group at the 3-position and a methoxy (B1213986) group at the 4-position of the pyridine ring. The interplay between the reactive chloromethyl group and the electron-donating methoxy group dictates its specific chemical behavior and utility in organic synthesis. The hydrochloride salt of 3-(chloromethyl)pyridine (B1204626) is a widely used intermediate in the synthesis of various compounds, including those with potential applications as kinase inhibitors. guidechem.com

Structure

3D Structure

属性

IUPAC Name |

3-(chloromethyl)-4-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-10-7-2-3-9-5-6(7)4-8/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLWRRDACHRIHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701297120 | |

| Record name | 3-(Chloromethyl)-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196151-71-9 | |

| Record name | 3-(Chloromethyl)-4-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196151-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloromethyl 4 Methoxypyridine and Analogous Pyridine Derivatives

Retrosynthetic Disconnections and Precursor Identification

Retrosynthetic analysis is a problem-solving technique used in organic synthesis to plan a synthetic route. wikipedia.org By working backward from the target molecule, chemists can identify simpler and more readily available precursor molecules. wikipedia.org For 3-(chloromethyl)-4-methoxypyridine, a logical retrosynthetic disconnection is the carbon-chlorine bond, which points to 3-(hydroxymethyl)-4-methoxypyridine as the immediate precursor. Another key disconnection involves the methoxy (B1213986) group, suggesting a precursor like 3-methyl-4-nitropyridine-1-oxide, which can undergo methoxylation. researchgate.net This approach simplifies the complex target into manageable synthetic steps. wikipedia.org

Established Synthetic Routes to Substituted Pyridine (B92270) N-Oxides

Pyridine N-oxides are crucial intermediates in the synthesis of substituted pyridines because they are more reactive towards both electrophilic and nucleophilic reagents than the parent pyridines. semanticscholar.orgscripps.edu

The N-oxidation of pyridines is a fundamental transformation. arkat-usa.org A common and effective method involves the use of hydrogen peroxide in glacial acetic acid. tandfonline.comorgsyn.org Other oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA), sodium perborate (B1237305), and potassium peroxymonosulfate (B1194676) have also been successfully employed for the N-oxidation of 3-substituted pyridines. tandfonline.com The choice of oxidizing agent can be critical for achieving high yields, especially with different substituents on the pyridine ring. arkat-usa.orgtandfonline.com For instance, the oxidation of 3-substituted pyridines to their corresponding N-oxides using m-CPBA has been shown to provide higher yields compared to other methods. arkat-usa.org

Table 1: Comparison of Oxidizing Agents for the N-Oxidation of 3-Substituted Pyridines tandfonline.com

| Oxidizing Agent | Reaction Conditions | Yield (%) |

| 30% H₂O₂ in glacial acetic acid | Varies | Moderate |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758), room temp, 1 hr | High |

| Sodium perborate monohydrate | Heat at 60°C for 24 hr | Reasonable |

| Potassium peroxymonosulfate | Varies | Varies |

| Magnesium monoperoxyphthalate | Varies | Varies |

This table is a generalized comparison based on available literature and specific yields can vary depending on the substrate and precise reaction conditions.

Direct nitration of the pyridine ring is often challenging due to the electron-deficient nature of the heterocycle, which typically leads to low yields. researchgate.net However, nitration of pyridines with nitric acid in trifluoroacetic anhydride (B1165640) can produce 3-nitropyridines in moderate to good yields. rsc.org An alternative and often more efficient strategy involves the nitration of pyridine N-oxides. The N-oxide activates the pyridine ring, facilitating electrophilic substitution. For example, 4-nitropyridine-N-oxide is a versatile intermediate where the nitro group can be readily displaced by various nucleophiles, providing a pathway to a wide range of 4-substituted pyridine derivatives. researchgate.net

A multi-step synthesis starting from 3,5-dimethyl-4-nitropyridine-1-oxide involves methoxylation using sodium hydroxide (B78521) and methanol (B129727) to yield 3,5-dimethyl-4-methoxypyridine-1-oxide. researchgate.net Subsequent reactions can then introduce the desired functional group at other positions.

Derivatization of Hydroxymethyl Pyridines via Chlorination

The final step in the synthesis of this compound is the chlorination of the corresponding hydroxymethyl precursor.

Thionyl chloride (SOCl₂) is a widely used reagent for the chlorination of alcohols, including hydroxymethylpyridines. The reaction typically proceeds by dissolving the hydroxymethylpyridine in a suitable solvent and adding thionyl chloride, often at reduced temperatures to control the exothermic reaction. chemicalbook.comprepchem.com For example, 2-(hydroxymethyl)-4-methoxy-3,5-dimethylpyridine can be converted to its chloromethyl derivative in high yield using thionyl chloride in dichloromethane. prepchem.com A process for preparing 3-(chloromethyl)pyridine (B1204626) hydrochloride involves the reaction of 3-pyridinemethanol (B1662793) with thionyl chloride. google.com

Triphosgene (B27547), a safer alternative to phosgene, is also an effective chlorinating agent. researchgate.net It is particularly useful for the chlorination of alcohols in the presence of a base like pyridine. nih.govlsu.edursc.org The reaction mechanism is thought to involve the formation of a pyridinium (B92312) carbamate (B1207046) intermediate. nih.gov

Table 2: Common Chlorinating Agents for Hydroxymethylpyridines

| Chlorinating Agent | Typical Reaction Conditions | Key Features |

| Thionyl Chloride (SOCl₂) | Dichloromethane, 0°C to room temperature | Widely used, efficient, generates HCl and SO₂ as byproducts. chemicalbook.comprepchem.comgoogle.com |

| Triphosgene | With pyridine in a solvent like dichloromethane | Milder conditions, high yielding, avoids the use of highly toxic phosgene. nih.govnih.gov |

| Phosphorus Oxychloride (POCl₃) | Often used for converting hydroxypyridines to chloropyridines, can also chlorinate side-chain alcohols under certain conditions. nih.govresearchgate.net | Powerful chlorinating agent, often requires higher temperatures. nih.gov |

The choice of solvent and reaction temperature can significantly impact the efficiency and selectivity of the chlorination reaction. Dichloromethane is a common solvent for chlorinations with thionyl chloride and triphosgene due to its inertness and ease of removal. chemicalbook.comprepchem.comnih.gov The reaction temperature is often kept low initially to control the reaction rate and then may be raised to ensure completion. prepchem.com

In some cases, the reaction is performed in the absence of a solvent, using the chlorinating agent itself as the reaction medium. reddit.com The use of a base, such as pyridine, is often necessary, particularly with triphosgene, to neutralize the generated HCl and to catalyze the reaction. nih.govgoogle.comscispace.com The stoichiometry of the reagents is also a critical factor; an excess of the chlorinating agent is often used to drive the reaction to completion. google.com

Multi-Step Synthetic Sequences and Intermediate Transformations

The construction of highly substituted pyridines rarely occurs in a single step. Instead, chemists rely on a series of reliable reactions to build complexity from simpler starting materials. These sequences involve the transformation of key intermediates through various functionalization reactions.

Hydrogenation is a fundamental reaction in organic synthesis used to reduce unsaturated bonds. In pyridine chemistry, catalytic hydrogenation is employed to convert pyridine rings into piperidines or to reduce substituents on the ring. organic-chemistry.org The choice of catalyst, such as rhodium, palladium, or platinum, is critical for achieving the desired outcome. organic-chemistry.org

While the complete reduction of the pyridine ring is common, selective hydrogenation of substituents is also a powerful tool. For instance, a cyano group on a pyridine ring can be selectively reduced to an aminomethyl group. This transformation is typically achieved using catalysts like Raney Nickel, often with hydrazine (B178648) hydrate (B1144303) as the hydrogen source. This method provides a route to aminomethyl-pyridines, which are valuable intermediates for further functionalization. chemicalbook.com The process represents a key step in converting a nitrile, which might be introduced early in a synthetic sequence, into a more versatile primary amine.

Table 1: Catalytic Systems for Pyridine Moiety Hydrogenation

| Catalyst System | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Raney Nickel / Hydrazine Hydrate | Cyanopyridines | Aminomethyl-pyridines | chemicalbook.com |

| Rhodium on Carbon (Rh/C) | Pyridines | Piperidines | organic-chemistry.org |

Diazotization is a classic and effective method for converting a primary aromatic amine into a diazonium salt, which is an excellent leaving group and can be subsequently replaced by a wide variety of nucleophiles. This reaction is highly relevant for the functionalization of the pyridine nucleus. The diazotization of aminopyridines in dilute mineral acid leads to the formation of pyridine diazonium ions. nih.gov These intermediates are often unstable and readily hydrolyze to the corresponding hydroxypyridines. nih.gov

The process typically involves treating an aminopyridine with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrochloric or hydrobromic acid. baranlab.org The resulting diazonium salt can then be subjected to a Sandmeyer-type reaction, where a copper(I) salt (e.g., CuCl, CuBr) catalyzes the introduction of a halide. baranlab.org While the search results focus on the diazotization of amino groups directly attached to the pyridine ring (aminopyridines), the principle extends to aminomethyl groups. However, the electronic effects and stability of the resulting diazonium salt can differ significantly depending on the position of the amino group relative to the ring nitrogen. gcwgandhinagar.com For example, pyridine-2-diazonium salts are known to be particularly unstable. gcwgandhinagar.com This method provides a crucial pathway for introducing halides and other functional groups onto the pyridine ring, which might otherwise be difficult to install. baranlab.org

Building a molecule like this compound often requires a carefully orchestrated sequence of reactions to install the correct functional groups at the desired positions.

Oxidation: A common starting point is the oxidation of a methyl group (picoline) on the pyridine ring to a carboxylic acid. For example, 3-picoline can be oxidized to nicotinic acid using strong oxidizing agents like potassium permanganate (B83412). pharmaguideline.com

Esterification and Reduction: The resulting carboxylic acid is often converted to an ester, such as methyl pyridine-3-carboxylate, which can then be reduced to the corresponding alcohol (e.g., 3-pyridinemethanol). pharmaguideline.com

Chlorination: The hydroxymethyl group is a direct precursor to the desired chloromethyl group. This transformation is readily accomplished by treating the alcohol with a chlorinating agent like thionyl chloride (SOCl₂). nih.gov

Methoxylation: The introduction of a methoxy group can be achieved through nucleophilic aromatic substitution. A pyridine ring bearing a suitable leaving group (like a nitro group or a halide) can be treated with sodium methoxide (B1231860) (NaOMe) to yield the methoxypyridine derivative. In some cases, this involves the activation of the ring via N-oxidation, followed by methoxylation.

Methylation and Amination: Other functionalizations include direct C-H methylation, a powerful strategy for late-stage functionalization, or the conversion of carboxylic acids to amides, which can then be reduced to aminomethyl groups. chemicalbook.com

This step-by-step approach allows for the synthesis of a vast array of substituted pyridines from simple, commercially available precursors.

Table 2: Example of a Sequential Synthesis Pathway

| Step | Reaction | Reagent Example | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Oxidation | Potassium Permanganate (KMnO₄) | 3-Picoline → Nicotinic Acid | pharmaguideline.com |

| 2 | Esterification | Methanol / Acid | Nicotinic Acid → Methyl Nicotinate | pharmaguideline.com |

| 3 | Reduction | Sodium Borohydride (NaBH₄) | Methyl Nicotinate → 3-Pyridinemethanol | pharmaguideline.com |

| 4 | Methoxylation | Sodium Methoxide (NaOMe) | 4-Nitropyridine-1-oxide → 4-Methoxypyridine-1-oxide |

Pyridine o-quinodimethanes are highly reactive intermediates that can be used in cycloaddition reactions to construct complex polycyclic heterocyclic systems. While the generation of these species from precursors like bis(chloromethyl)pyridines is a known strategy in aromatic chemistry, specific examples for pyridine systems were not detailed in the provided search results. The general approach involves the elimination of HCl from a bis(halomethyl) precursor to form the transient o-quinodimethane, which is then trapped in situ by a dienophile. The synthesis of the necessary precursor, such as 3,5-bis(chloromethyl)pyridine, can be achieved from the corresponding diester, diethyl pyridine-3,5-dicarboxylate. nih.gov This area represents a more specialized synthetic route for creating fused pyridine ring systems.

Process Optimization and Green Chemistry Approaches in Chloromethyl Pyridine Synthesis

In modern chemical synthesis, there is a strong emphasis on developing processes that are not only efficient but also environmentally benign. These "green chemistry" principles are increasingly being applied to the synthesis of pyridine derivatives. Key goals include reducing the use of hazardous solvents, minimizing waste, and designing safer chemical processes.

A significant advancement in process optimization is the development of "one-pot" or streamlined protocols where multiple reaction steps are carried out sequentially in the same reactor without isolating the intermediate products. This approach offers substantial benefits, including:

Reduced Solvent Usage: By avoiding multiple extractions and purifications, the total volume of organic solvents used is drastically decreased, which is both cost-effective and better for the environment.

An example of this approach is a three-step synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride where the first two steps (methoxylation and hydroxymethylation) are performed without isolating the intermediates, leading to improved productivity and reduced solvent consumption. Such streamlined protocols are a key aspect of modern, sustainable chemical manufacturing.

Efficiency and Yield Improvement Strategies

The optimization of synthetic routes for this compound and its analogs is a critical focus of chemical research, aiming to enhance product yields, reduce reaction times, minimize waste, and lower costs. Various strategies have been developed, ranging from the selection of specific reagents and catalysts to the fine-tuning of reaction conditions and process parameters.

A significant strategy for improving synthesis efficiency involves the careful management of reagents and byproducts. In the synthesis of the related compound 4-chloro-3-methoxy-2-methylpyridine (B28138), a notable improvement involves using dimethylformamide (DMF) to treat excess phosphorus oxychloride after the primary reaction. google.comscispace.com This approach converts the excess reagent into a Vilsmeier reagent as a side product, which significantly reduces the amount of acidic wastewater generated during hydrolysis and simultaneously boosts the product yield. google.comscispace.com The process is reported to be environmentally friendly, cost-effective, and proceeds under mild conditions. google.comscispace.com

The choice of chlorinating agent and the reaction medium is another critical factor for achieving high yields. For the conversion of hydroxylmethylpyridines to their corresponding chloromethyl derivatives, various systems have been optimized. The use of a phosphorus oxychloride/dichloromethane/triethylamine (POCl₃/CH₂Cl₂/Et₃N) system has been shown to be a highly selective method for producing 2-chloromethyl-4-methoxy-3,5-dimethylpyridine in good yield under mild conditions. scispace.com In a different approach, the chlorination of 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine with thionyl chloride in dichloromethane demonstrated a near-quantitative yield of 99.0% by carefully controlling the reaction temperature to below 25°C. chemicalbook.com

Furthermore, the use of triphosgene in toluene (B28343) has been patented as a high-yield method for preparing 2-chloromethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride, achieving yields of over 96.0%. google.com This method is advantageous as it avoids the demethylation of the 4-position methoxy group, a common side reaction that can lower yields and introduce impurities when other methods require boiling off solvents under acidic conditions. google.com

Catalysis also plays a pivotal role in enhancing reaction efficiency. For the oxidation of 4-chloro-3-methoxy-2-methylpyridine to its N-oxide, a key intermediate, the use of a phosphotungstic acid solution as a catalyst with hydrogen peroxide has been developed. patsnap.comgoogle.com This catalytic method is described as having mild reaction conditions, high safety, and high yield, making it suitable for industrial-scale production. patsnap.comgoogle.com The principles of catalyst design, such as tuning the Lewis basicity of pyridine-derived organocatalysts, have been shown to improve catalytic efficiency in related reactions. researchgate.net

The table below summarizes various optimized reaction conditions and the corresponding yields for the synthesis of this compound analogs.

| Starting Material | Product | Reagents/Conditions | Yield (%) |

| 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine | Thionyl chloride, Dichloromethane, <25°C | 99.0% chemicalbook.com |

| 2-Hydroxymethyl-4-methoxy-3,5-dimethyl pyridine | 2-Chloromethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride | Triphosgene, Toluene, 0-10°C | >96.0% google.com |

| Maltol | 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride | Multi-step synthesis (7 steps) | >75.0% google.com |

| 4-Chloro-3-methoxy-2-methylpyridine | 4-Chloro-3-methoxy-2-methylpyridine-N-oxide | H₂O₂, Phosphotungstic acid catalyst | High Yield patsnap.comgoogle.com |

| 3,5-Dimethyl-4-methoxy-2-cyanopyridine | 3,5-Dimethyl-4-methoxy-2-chloromethylpyridine | Multi-step synthesis including catalytic hydrogenation and thionyl chloride | 40-50% google.com |

The following table details the molar ratios of reactants used in an optimized process to improve yield and reduce waste.

| Reactant 1 | Reactant 2 | Reactant 3 | Molar Ratio |

| 3-Methoxy-2-methyl-pyrokomane | Phosphorus oxychloride | DMF | 1 : 1.5-2.0 : 0.8-1.2 google.com |

Applications of 3 Chloromethyl 4 Methoxypyridine in Advanced Organic Synthesis

Utilization as a Key Synthetic Intermediate and Building Block

3-(Chloromethyl)-4-methoxypyridine serves as a crucial intermediate and building block in the synthesis of a wide array of organic compounds. google.comnih.govresearchgate.netnih.gov Its utility stems from the presence of the reactive chloromethyl group, which readily participates in various chemical transformations.

Precursors for Complex Molecular Architectures

The strategic placement of the chloromethyl and methoxy (B1213986) groups on the pyridine (B92270) ring allows for the controlled and sequential introduction of different functionalities, leading to the assembly of intricate molecular frameworks. For instance, it is a key precursor in the synthesis of more complex substituted pyridines, which are integral components of many larger molecules. nih.gov The chloromethyl group provides a handle for chain extension and the introduction of diverse substituents, while the methoxy group can influence the reactivity and electronic properties of the pyridine ring.

One notable application is in the synthesis of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine. chemicalbook.com This transformation highlights the ability to further functionalize the pyridine core, demonstrating the role of this compound derivatives as stepping stones to more elaborate structures. The initial chloromethyl group can be displaced or modified, paving the way for the construction of highly substituted pyridine rings that are often found in medicinally important compounds.

Role in Multi-Step Synthesis of Biologically Active Compounds

The pyridine moiety is a common feature in many biologically active compounds, and this compound provides a convenient entry point for their synthesis. nih.govmdpi.comdntb.gov.ua Its derivatives are frequently employed in the multi-step synthesis of pharmaceuticals and agrochemicals. nih.govdovepress.comnih.govnih.gov

A significant example is its use in the synthesis of proton pump inhibitors, a class of drugs used to reduce stomach acid production. Specifically, derivatives like 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, which can be synthesized from precursors related to this compound, are critical intermediates in the production of drugs such as pantoprazole. researchgate.netgoogle.comgoogle.compatsnap.com The synthesis often involves a series of reactions including chlorination, oxidation, and methoxylation, where the chloromethyl group plays a pivotal role in the final assembly of the drug molecule.

The following table summarizes key intermediates derived from or related to this compound and their applications in the synthesis of biologically active compounds.

| Intermediate | Application |

| 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride | Synthesis of Pantoprazole researchgate.netgoogle.comgoogle.com |

| 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | Intermediate for Omeprazole synthesis nih.gov |

| 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | Building block for pharmacologically active compounds nih.gov |

Derivatization Strategies for Functional Group Diversification

The reactivity of the chloromethyl group in this compound allows for a variety of derivatization strategies, enabling the diversification of functional groups and the creation of a library of novel compounds. smolecule.com

Alkylation Reactions

The chloromethyl group is an excellent electrophile, making it highly susceptible to nucleophilic attack. This property is extensively utilized in alkylation reactions, where the chlorine atom is displaced by a wide range of nucleophiles. rsc.org These reactions are fundamental for introducing new carbon-carbon and carbon-heteroatom bonds.

For example, this compound can be used to alkylate various substrates, including other heterocyclic rings, to form more complex structures. The reaction of alkyl halides with metals in the presence of pyridine has been shown to produce 4-alkylpyridines, highlighting the utility of such reactions in modifying the pyridine core. rsc.org While direct alkylation of pyridines can sometimes lead to mixtures of isomers, the pre-functionalization in this compound allows for more controlled and site-selective alkylation at the exocyclic carbon.

Condensation Reactions

Condensation reactions involving this compound and its derivatives are another powerful tool for building molecular complexity. These reactions typically involve the formation of a new carbon-carbon or carbon-nitrogen bond with the elimination of a small molecule, such as water or hydrogen chloride.

For instance, derivatives of this compound can undergo condensation with amines, phenols, and other nucleophiles to form a diverse range of products. These reactions are crucial in the synthesis of various biologically active molecules, including certain anti-HBV agents where condensation is a key step in linking different molecular fragments. dovepress.com

Construction of Novel Heterocyclic Ring Systems

Beyond its use as a building block for substituted pyridines, this compound and its derivatives can participate in cyclization reactions to form novel heterocyclic ring systems. nih.gov The reactive chloromethyl group can act as an internal electrophile, reacting with a nucleophilic center within the same molecule or in a reaction partner to close a new ring.

This strategy is particularly valuable in the synthesis of fused heterocyclic systems, where the pyridine ring of the starting material becomes part of a larger, polycyclic architecture. For example, intramolecular cyclization of a suitably substituted derivative of this compound could lead to the formation of bicyclic systems containing the pyridine ring. The specific nature of the resulting heterocyclic system would depend on the nature of the other functional groups present in the molecule and the reaction conditions employed. The synthesis of various heterocyclic compounds often relies on cyclization reactions where a side chain on a primary ring closes to form a new ring. clockss.org

Harnessing the Reactivity of this compound in Advanced Organic Synthesis and Materials Science

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, and the strategic functionalization of this heterocycle is paramount for the development of novel molecular architectures with tailored properties. Among the vast array of substituted pyridines, this compound has emerged as a versatile and highly reactive building block. Its unique arrangement of a chloromethyl group, a methoxy group, and the pyridine nitrogen atom offers a rich platform for a diverse range of chemical transformations. This article explores the applications of this compound in several key areas of advanced organic synthesis, including cycloaddition reactions, catalytic dearomatization, and transition-metal-catalyzed cross-coupling reactions, as well as its integration into materials science.

Advanced Synthetic Strategies and Future Research Directions

Catalytic Approaches in Pyridine (B92270) Functionalization

The development of catalytic methods for pyridine functionalization has been a major focus of modern organic synthesis, aiming to replace traditional, often harsh, stoichiometric reactions. bath.ac.uk These approaches offer improved efficiency, selectivity, and sustainability.

Chiral Catalysis for Enantioselective Transformations

The synthesis of chiral pyridine derivatives is of paramount importance due to their widespread presence in pharmaceuticals. nih.govresearchgate.net Enantioselective catalysis provides a powerful tool to access these molecules with high stereocontrol. A notable strategy involves the use of copper-chiral diphosphine ligand catalysts in conjunction with Lewis acid activation to facilitate the addition of Grignard reagents to poorly reactive β-substituted alkenyl pyridines. nih.govresearchgate.netdntb.gov.ua This methodology allows for the introduction of a wide variety of alkyl groups with high enantioselectivity. nih.gov Furthermore, chiral half-sandwich rare-earth complexes have emerged as effective catalysts for the enantioselective C–H bond addition of pyridines to alkenes, yielding enantioenriched alkylated pyridine derivatives. acs.org

Recent advancements have demonstrated the dearomatization of 4-methoxypyridine (B45360) using a copper-catalyzed asymmetric addition of Grignard reagents to in situ-formed N-acylpyridinium salts, achieving high yields and enantioselectivities. mdpi.com This highlights the potential for creating stereochemically complex molecules from simple pyridine precursors.

Application of Lewis Acids in Organic Synthesis

Lewis acids play a crucial role in activating the pyridine ring towards nucleophilic attack, a reaction that is otherwise disfavored due to the ring's electron-deficient character. nih.govbath.ac.uknih.gov By coordinating to the lone pair of electrons on the nitrogen atom, Lewis acids increase the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution and conjugate addition reactions. nih.govnih.govpharmaguideline.com

For instance, zinc-based Lewis acids have been successfully employed to activate pyridines for functionalization under mild and sustainable conditions. nih.gov This approach has been extended to various nucleophiles and pyridine analogues. bath.ac.uk Theoretical calculations and experimental studies have shown that Lewis acids, such as ZnCl₂, can coordinate with the cyano group of pyridine-boryl radicals, lowering the activation barrier for C-C coupling and facilitating the formation of 4-substituted pyridines. acs.org Nickel-catalyzed reactions utilizing an aluminum Lewis acid as a co-catalyst have also been developed for the C4-alkylation of pyridine. core.ac.uk

Exploration of Novel Synthetic Pathways

The quest for more efficient and environmentally benign synthetic methods has led to the exploration of novel reaction pathways, including one-pot multicomponent reactions and microwave-assisted synthesis.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecules from simple starting materials in a single synthetic operation. tandfonline.comtaylorfrancis.com These reactions are particularly valuable for generating libraries of substituted pyridines for drug discovery and materials science. tandfonline.com

Several MCR strategies have been developed for the synthesis of highly substituted pyridines. tandfonline.comtaylorfrancis.com For example, a convenient, solvent-free, one-pot reaction of aldehydes, malononitrile, and ammonium (B1175870) acetate, catalyzed by triethylamine, affords highly substituted pyridine derivatives in excellent yields with short reaction times and simple workup procedures. tandfonline.com The use of magnetic nanoparticles like Fe₃O₄ as a reusable catalyst in one-pot multicomponent cyclo-condensation reactions further enhances the green credentials of these methods. researchgate.net

| Catalyst/Conditions | Reactants | Product Type | Advantages |

| Triethylamine (solvent-free) | Aldehydes, Malononitrile, Ammonium Acetate | Highly substituted pyridines | High purity, excellent yields, short reaction time, simple workup. tandfonline.com |

| Fe₃O₄ nanoparticles | Aldehydes, Malononitrile, Thiophenol | 2-Amino-3-cyanopyridines | Atom-economical, efficient, mild, reusable catalyst. researchgate.net |

| Basic Ionic Liquid ([bmim]OH) | Malononitrile, Aldehydes, Thiols | Highly substituted pyridines | High yields at ambient temperature. taylorfrancis.com |

Microwave-Assisted Synthesis of Pyridine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enabling reactions that are difficult to achieve under conventional heating. organic-chemistry.orgresearchgate.netat.ua This technology has been successfully applied to the synthesis of a wide range of pyridine derivatives. organic-chemistry.orgresearchgate.netmdpi.com

A notable example is the one-step, microwave-assisted Bohlmann-Rahtz pyridine synthesis, which significantly reduces reaction times from a two-step process to as little as 10-20 minutes at 170°C, with yields up to 98%. organic-chemistry.org The addition of catalysts like acetic acid or ZnBr₂ can further enhance the reaction efficiency. organic-chemistry.org Microwave irradiation has also been effectively used in one-pot, four-component reactions to produce novel pyridine derivatives in excellent yields (82-94%) and with very short reaction times (2-7 minutes). acs.orgnih.gov This approach offers a green and efficient alternative to conventional methods. acs.orgnih.govnih.gov

| Reaction Type | Conditions | Advantages |

| Bohlmann-Rahtz Synthesis | 170°C, 10-20 min, optional catalyst (acetic acid or ZnBr₂) | One-step, rapid, high yields (up to 98%). organic-chemistry.org |

| One-pot, four-component reaction | Ethanol, 2-7 min | Excellent yields (82-94%), pure products, low cost. acs.orgnih.gov |

| [4+2] Cycloaddition | Lewis acid catalyst | Higher yields compared to conventional synthesis. mdpi.com |

Computational Chemistry in Reaction Design and Prediction

Computational chemistry has become an indispensable tool in modern synthetic chemistry, providing valuable insights into reaction mechanisms, predicting reactivity, and guiding the design of new synthetic strategies. nih.govresearchgate.net Density functional theory (DFT) calculations, for instance, have been used to model the interaction of pyridine with catalyst surfaces, elucidating the mechanistic aspects of chemisorption. rsc.org

Computational studies can predict the cytotoxicity and brain tumor penetration of pyridine derivatives, guiding the design of new drug candidates. nih.gov Molecular docking simulations can identify potential binding modes of pyridine-based inhibitors with their target enzymes, aiding in the lead optimization process. nih.gov Furthermore, computational analysis of reaction pathways, such as the hydrogenation of pyridine, provides a theoretical foundation for understanding and improving important industrial processes like hydrodenitrogenation. researchgate.net Structure-reactivity relationship (SRR) models, developed with the aid of computational data, can predict the rate constants of reactions involving pyridine derivatives, which is crucial for understanding their atmospheric chemistry. oberlin.edu

Development of Industrial Production Methods

The industrial-scale synthesis of 3-(Chloromethyl)-4-methoxypyridine hydrochloride, a key intermediate in the production of several pharmaceutical compounds, has been the subject of significant process development. The primary focus of these efforts has been to devise synthetic routes that are not only economically viable and high-yielding but also environmentally sustainable and safe for large-scale manufacturing.

Another approach to the industrial production of related chloromethyl pyridine derivatives involves the use of 2,3-dimethyl pyridine as a starting material. google.com This process includes an oxidation reaction to form a pyridine N-oxide, followed by nitration, a replacement reaction to introduce the alkoxy group, a rearrangement hydrolysis reaction, and finally, chloromethylation. google.com A key feature of this method is the emphasis on environmental protection and cost reduction through the recycling of waste generated during production. google.com

The chlorination of the hydroxymethyl group is a critical step in these synthetic sequences. Thionyl chloride in a suitable solvent such as dichloromethane (B109758) is a commonly employed reagent for this transformation. chemicalbook.com For example, the conversion of 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine to its corresponding chloromethyl derivative has been achieved with a near-quantitative yield of 99.0% using thionyl chloride at room temperature. chemicalbook.com

In an effort to improve the safety and environmental profile of the chlorination step, solvent-free methods have been developed. One such method utilizes equimolar amounts of phosphorus oxychloride for the chlorination of various hydroxy-pyridines and other heterocyclic compounds. mdpi.comresearchgate.net This procedure, which involves heating the substrate with the reagent in a sealed reactor, is well-suited for large-scale batch preparations and avoids the use of large volumes of solvents. mdpi.comresearchgate.net

The table below provides a comparative overview of different synthetic strategies that are relevant to the industrial production of this compound and its analogs.

| Starting Material | Key Synthesis Steps | Chlorinating Agent | Reported Yield | Key Advantages |

| Maltol | Methylation, ammonification, chlorination, oxidation, methoxy (B1213986) substitution, hydroxymethylation, secondary chlorination | Not specified in detail | >75% (overall) google.com | Cost-effective starting material, simple and clear synthetic route. google.com |

| 2,3-Dimethyl Pyridine | Oxidation, nitration, replacement, rearrangement hydrolysis, chloromethylation | Not specified in detail | Not specified | Waste recycling, cost reduction, environmental protection. google.com |

| 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | Direct chlorination | Thionyl chloride | 99.0% chemicalbook.com | High yield for the chlorination step. chemicalbook.com |

| Various Hydroxy-pyridines | Solvent-free chlorination | Phosphorus oxychloride | High yields reported for various substrates mdpi.comresearchgate.net | Solvent-free, suitable for large-scale production, improved safety and environmental profile. mdpi.comresearchgate.net |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(chloromethyl)-4-methoxypyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves chloromethylation of 4-methoxypyridine derivatives. For example, chlorinating agents like thionyl chloride (SOCl₂) or HCl may be used to introduce the chloromethyl group. A key step is optimizing the reaction temperature (e.g., 80°C for 2 hours) to balance reactivity and stability . Side reactions, such as over-chlorination or ring oxidation, can occur if stoichiometry or catalysts (e.g., acetic acid) are poorly controlled. Yield improvements often require inert atmospheres (N₂/Ar) and moisture-free conditions to prevent hydrolysis of intermediates .

Q. How can spectroscopic techniques (NMR, FTIR) distinguish this compound from its structural isomers?

- Methodological Answer :

- ¹H-NMR : The chloromethyl group (CH₂Cl) appears as a singlet at ~4.5–5.0 ppm, distinct from methyl or methoxy protons. The pyridine ring protons show splitting patterns dependent on substituent positions (e.g., para-methoxy groups deshield adjacent protons) .

- ¹³C-NMR : The chloromethyl carbon resonates at ~45–50 ppm, while the methoxy carbon appears at ~55–60 ppm. Isomers like 2-chloromethyl-4-methoxypyridine exhibit different ring carbon shifts due to altered electronic environments .

- FTIR : C-Cl stretching vibrations at 550–750 cm⁻¹ and C-O-C (methoxy) at ~1250 cm⁻¹ provide additional differentiation .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during the functionalization of this compound?

- Methodological Answer : Regioselective modifications (e.g., nucleophilic substitutions at the chloromethyl group) require steric and electronic control. For instance:

- Protection of reactive sites : Temporarily blocking the methoxy group with silylating agents (e.g., TMSCl) prevents unwanted side reactions during alkylation or arylation .

- Catalytic systems : Transition metals like Pd or Cu can direct cross-coupling reactions to specific positions. For example, Suzuki-Miyaura coupling at the chloromethyl group proceeds efficiently with Pd(PPh₃)₄ and K₂CO₃ in THF/water .

- Computational modeling (DFT) aids in predicting reactive sites by analyzing electron density maps and frontier molecular orbitals .

Q. How does the dual functionality (chloromethyl and methoxy groups) influence the compound’s biological activity in medicinal chemistry?

- Methodological Answer :

- Pharmacophore design : The chloromethyl group serves as a reactive handle for covalent binding to biological targets (e.g., cysteine residues in enzymes), while the methoxy group enhances lipophilicity and membrane permeability .

- Structure-activity relationship (SAR) studies : Modifying the chloromethyl group to hydroxymethyl or aminomethyl derivatives alters potency and selectivity. For example, replacing Cl with OH reduces cytotoxicity but may diminish target affinity .

- In vitro assays : Competitive inhibition assays (e.g., kinase or protease screens) quantify activity, with IC₅₀ values correlated to substituent electronic properties .

Q. What are the decomposition pathways of this compound under acidic or basic conditions, and how can stability be improved?

- Methodological Answer :

- Acidic conditions : The chloromethyl group undergoes hydrolysis to form 3-(hydroxymethyl)-4-methoxypyridine, with rates dependent on H⁺ concentration. Stabilization requires storage at pH 6–7 and avoidance of protic solvents .

- Basic conditions : Elimination reactions may generate 4-methoxy-3-vinylpyridine as a byproduct. Chelating agents (e.g., EDTA) or antioxidants (e.g., BHT) mitigate base-catalyzed degradation .

- Accelerated stability testing : Thermal gravimetric analysis (TGA) and HPLC monitoring under stress conditions (40°C/75% RH) identify critical degradation thresholds .

Q. How do structural variations (e.g., substituent position) in chloromethylpyridine isomers affect reactivity in cross-coupling reactions?

- Methodological Answer :

- Comparative studies : this compound exhibits higher reactivity in Ullmann couplings compared to 2-chloromethyl isomers due to reduced steric hindrance and enhanced electron-withdrawing effects from the methoxy group .

- Kinetic studies : Pseudo-first-order rate constants for Suzuki reactions show a 2.5-fold increase in 3-substituted derivatives versus 2-substituted analogs, attributed to favorable orbital alignment .

- Byproduct analysis : Isomerization during reactions (e.g., Cl migration) is monitored via GC-MS, with optimized conditions (low temperature, short reaction times) minimizing side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。